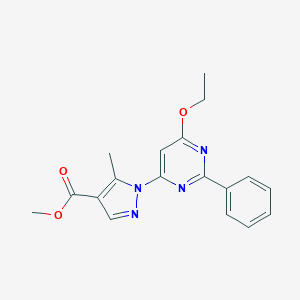![molecular formula C11H9ClN4S B287516 6-(3-Chlorobenzyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287516.png)
6-(3-Chlorobenzyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Chlorobenzyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of triazolo-thiadiazoles, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 6-(3-Chlorobenzyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been proposed that the compound may exert its biological effects by interacting with specific receptors or enzymes in the body. For example, it has been suggested that the compound may inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This could potentially lead to an increase in acetylcholine levels in the brain, which may improve cognitive function.
Biochemical and Physiological Effects
Studies have shown that 6-(3-Chlorobenzyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits a range of biochemical and physiological effects. For example, it has been reported to have antioxidant properties, which could potentially protect cells from oxidative damage. The compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-(3-Chlorobenzyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its diverse biological activities. This makes it a useful compound for investigating a range of different research questions. However, one limitation is that the compound may have variable solubility in different solvents, which could affect its bioavailability and activity.
Orientations Futures
There are many potential future directions for research on 6-(3-Chlorobenzyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is the compound's potential use in the treatment of neurodegenerative diseases. Further studies are needed to investigate the compound's mechanism of action and its potential efficacy in animal models of these diseases. Another area of interest is the compound's potential use as an antimicrobial agent. Studies are needed to investigate the compound's activity against different types of bacteria and fungi, as well as its potential toxicity and safety in vivo. Additionally, further studies are needed to investigate the compound's potential use in cancer therapy, and to explore its potential use in combination with other anticancer agents.
Méthodes De Synthèse
The synthesis of 6-(3-Chlorobenzyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature. The most common method involves the condensation of 3-amino-5-methyl-1,2,4-triazole with 3-(chloromethyl)benzyl chloride in the presence of sodium ethoxide. The resulting intermediate is then treated with thiourea and potassium hydroxide to give the final product. The purity and yield of the compound can be improved by recrystallization from an appropriate solvent.
Applications De Recherche Scientifique
6-(3-Chlorobenzyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied extensively for its potential therapeutic applications. It has been reported to exhibit a wide range of biological activities, including anticancer, antifungal, antimicrobial, and anticonvulsant properties. The compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
Nom du produit |
6-(3-Chlorobenzyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Formule moléculaire |
C11H9ClN4S |
Poids moléculaire |
264.73 g/mol |
Nom IUPAC |
6-[(3-chlorophenyl)methyl]-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C11H9ClN4S/c1-7-13-14-11-16(7)15-10(17-11)6-8-3-2-4-9(12)5-8/h2-5H,6H2,1H3 |
Clé InChI |
FWHWVLOUUXDIKL-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1N=C(S2)CC3=CC(=CC=C3)Cl |
SMILES canonique |
CC1=NN=C2N1N=C(S2)CC3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287433.png)
![6-Propan-2-yl-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287435.png)
![6-(4-Fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287439.png)
![6-(2,4-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287441.png)
![6-(2-Methylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287442.png)
![Methyl4-{3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenylether](/img/structure/B287443.png)
![6-Phenyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287444.png)
![6-(3-Chlorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287445.png)
![6-(2-Methylbenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287447.png)
![ethyl 1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B287449.png)
![ethyl 1-[2-methyl-6-(4-methylphenoxy)-4-pyrimidinyl]-5-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B287451.png)
![Methyl 3-{3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether](/img/structure/B287452.png)
![3-[3-(3,5-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether](/img/structure/B287454.png)
